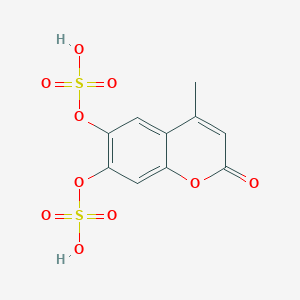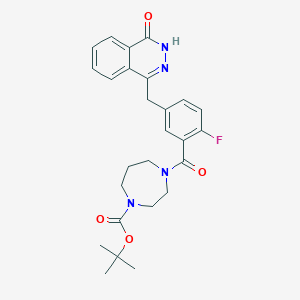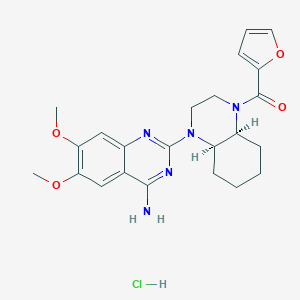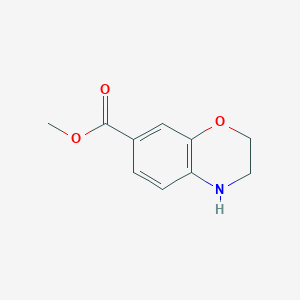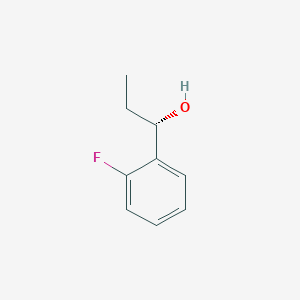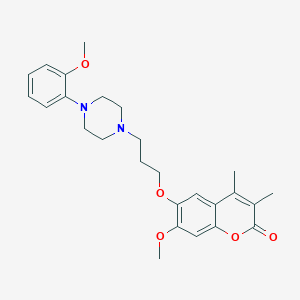
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene, also known as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is a highly carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charred meats, and exhaust fumes. BPDE has been extensively studied due to its ability to induce mutations in DNA and cause cancer.
Mecanismo De Acción
BPDE exerts its carcinogenic effects by binding covalently to DNA, causing mutations and disrupting the normal functioning of cells. It can also activate oncogenes and inactivate tumor suppressor genes, leading to uncontrolled cell growth and the development of cancer.
Biochemical and Physiological Effects:
BPDE has been shown to cause a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. These effects can contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPDE is a useful tool for studying the mechanisms of chemical carcinogenesis in the laboratory. However, it has some limitations, such as its high toxicity and instability, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on BPDE, including:
1. Developing new methods for synthesizing and stabilizing BPDE for use in laboratory experiments.
2. Investigating the role of BPDE in the development of different types of cancer, and identifying ways to prevent or treat these cancers.
3. Studying the effects of BPDE on different cell types and tissues, and identifying biomarkers for its toxicity.
4. Developing new drugs or therapies that target the molecular pathways affected by BPDE, and testing their efficacy in animal models and clinical trials.
5. Exploring the potential use of BPDE as a biomarker for exposure to environmental toxins and pollutants, and developing new methods for detecting and measuring BPDE in biological samples.
In conclusion, 9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene, or BPDE, is a highly carcinogenic compound that has been extensively studied in scientific research. It is a useful tool for studying the mechanisms of chemical carcinogenesis, but has some limitations due to its toxicity and instability. Future research directions include developing new methods for synthesizing and stabilizing BPDE, investigating its role in cancer development, and exploring its potential use as a biomarker for environmental toxins.
Métodos De Síntesis
BPDE can be synthesized by the oxidation of BaP with cytochrome P450 enzymes in the liver. This reaction produces BaP-7,8-dihydrodiol, which is then further oxidized by epoxide hydrolase to form BPDE.
Aplicaciones Científicas De Investigación
BPDE has been widely used in scientific research as a model compound for studying the mechanisms of chemical carcinogenesis. It has been shown to induce mutations in DNA by forming adducts with guanine, which can lead to the development of cancer.
Propiedades
Número CAS |
140701-33-3 |
|---|---|
Nombre del producto |
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene |
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
7-oxahexacyclo[12.6.1.02,12.05,11.06,8.018,21]henicosa-1(21),2(12),3,5(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-15-13-6-7-16-14(8-9-18-20(16)21-18)17(13)10-12(3-1)19(11)15/h1-10,18,20H |
Clave InChI |
WSBNMAGTIVSKFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=CC4=C3C=CC5C4O5)C6=C2C(=C1)C=C6 |
SMILES canónico |
C1=CC2=CC3=C(C=CC4=C3C=CC5C4O5)C6=C2C(=C1)C=C6 |
Sinónimos |
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




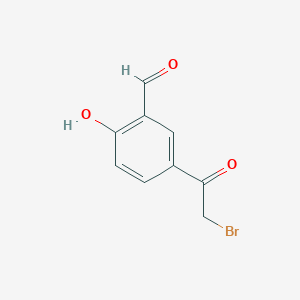
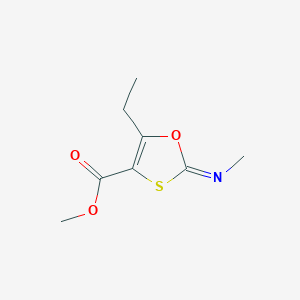
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

